molecular formula C7H13NO3 B6202891 2-methyl-2-(N-methylacetamido)propanoic acid CAS No. 190602-97-2

2-methyl-2-(N-methylacetamido)propanoic acid

Cat. No.: B6202891
CAS No.: 190602-97-2
M. Wt: 159.18 g/mol
InChI Key: ZUGVBQSJDWCALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(N-methylacetamido)propanoic acid is an organic compound with the molecular formula C6H11NO3. It is known for its unique structure, which includes a methyl group and an N-methylacetamido group attached to a propanoic acid backbone.

Preparation Methods

The synthesis of 2-methyl-2-(N-methylacetamido)propanoic acid typically involves the reaction of 2-methylpropanoic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

2-Methyl-2-(N-methylacetamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylacetamido group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

2-Methyl-2-(N-methylacetamido)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(N-methylacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-2-(N-methylacetamido)propanoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

190602-97-2

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-[acetyl(methyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C7H13NO3/c1-5(9)8(4)7(2,3)6(10)11/h1-4H3,(H,10,11)

InChI Key

ZUGVBQSJDWCALN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(C)(C)C(=O)O

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.